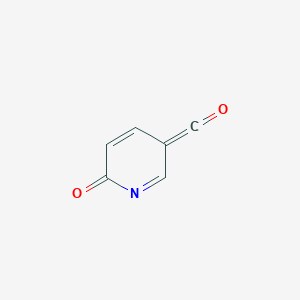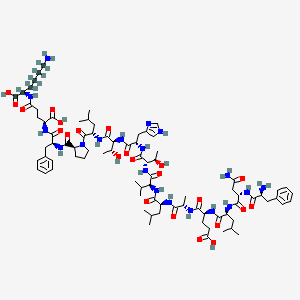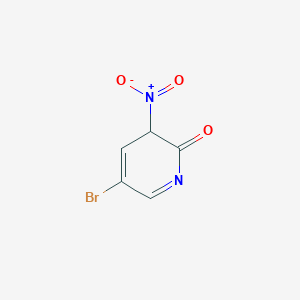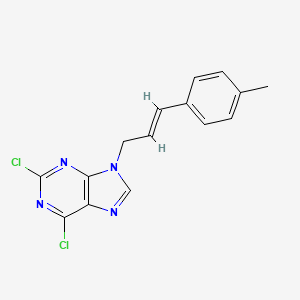
NF-|EB-IN-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NF-κB-IN-14 是一种以其对核因子κB轻链增强子激活的B细胞(NF-κB)信号通路的抑制作用而闻名的化合物。该通路在调节机体对感染的免疫反应中起着至关重要的作用。 NF-κB-IN-14 特别以其潜在的抗炎特性而闻名,使其成为各个科学研究领域的关注对象 .
准备方法
合成路线和反应条件
NF-κB-IN-14 的合成涉及 9-肉桂基-9H-嘌呤衍生物的制备。 合成路线通常包括在特定条件下使嘌呤衍生物与肉桂基溴反应以得到所需的化合物 . 反应条件通常涉及使用二甲基甲酰胺 (DMF) 等溶剂和碳酸钾 (K2CO3) 等催化剂来促进反应。
工业生产方法
虽然 NF-κB-IN-14 的详细工业生产方法尚未得到广泛的记录,但总体方法将涉及实验室合成过程的放大。这将包括优化反应条件以确保高收率和纯度,以及实施稳健的纯化技术以分离化合物。
化学反应分析
反应类型
NF-κB-IN-14 经历各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气,通常由氧化剂促进。
还原: 与氧化相反,此反应涉及添加氢气或去除氧气,通常使用还原剂。
取代: 此反应涉及用另一个原子或原子团替换分子中的一个原子或原子团。
常用的试剂和条件
在涉及 NF-κB-IN-14 的反应中使用的常见试剂包括:
氧化剂: 例如高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原剂: 例如硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4)。
溶剂: 例如二甲基亚砜 (DMSO) 和乙腈 (CH3CN)。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化反应可能会生成 NF-κB-IN-14 的氧化衍生物,而还原反应可能会生成化合物的还原形式。
科学研究应用
NF-κB-IN-14 具有广泛的科学研究应用,包括:
化学: 用作研究 NF-κB 信号通路及其在各种化学反应中的作用的工具。
生物学: 用于研究以了解炎症和免疫反应的分子机制。
医学: 正在研究其在治疗与 NF-κB 通路相关的炎症性疾病和病症方面的潜在治疗作用。
作用机制
NF-κB-IN-14 通过破坏 Toll 样受体 4 (TLR4) 和髓样分化主要反应 88 (MyD88) 蛋白之间的相互作用而发挥作用。 这种破坏导致 NF-κB 信号通路的抑制,进而减少促炎细胞因子和其他炎症介质的产生 . 所涉及的分子靶点包括 TLR4、MyD88 和 NF-κB 通路的各个组成部分。
相似化合物的比较
类似化合物
一些与 NF-κB-IN-14 相似的化合物包括:
葫芦巴衍生物: 以其 NF-κB 抑制活性和抗炎特性而闻名.
N-芳基水杨酰胺: 另一类具有 NF-κB 抑制效应的化合物.
独特性
NF-κB-IN-14 在其特定的作用机制方面是独特的,特别是其破坏 TLR4-MyD88 相互作用的能力。这使其成为研究 NF-κB 信号通路及其在炎症和免疫反应中的作用的宝贵工具。
属性
分子式 |
C15H12Cl2N4 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC 名称 |
2,6-dichloro-9-[(E)-3-(4-methylphenyl)prop-2-enyl]purine |
InChI |
InChI=1S/C15H12Cl2N4/c1-10-4-6-11(7-5-10)3-2-8-21-9-18-12-13(16)19-15(17)20-14(12)21/h2-7,9H,8H2,1H3/b3-2+ |
InChI 键 |
KQHCRNDNPXTCQH-NSCUHMNNSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/CN2C=NC3=C2N=C(N=C3Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C=CCN2C=NC3=C2N=C(N=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



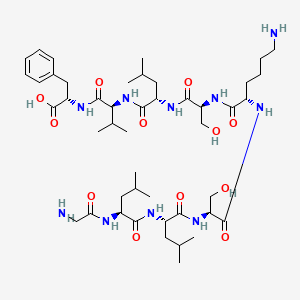
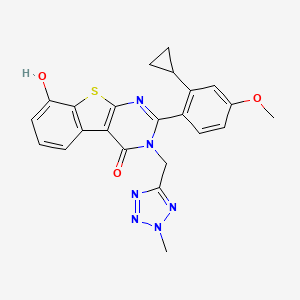
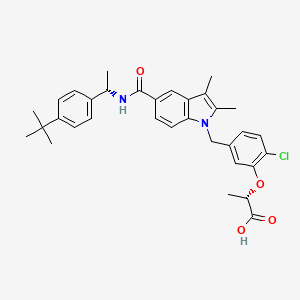
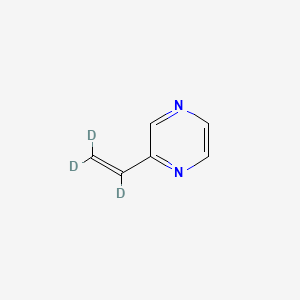

![3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12363562.png)
![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)
![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)
